8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure This compound features a benzo[d]oxazole moiety fused to an azabicyclo[321]octane framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of benzo[d]oxazole derivatives, followed by the introduction of the azabicyclo[3.2.1]octane moiety through cyclization reactions. Key reagents and catalysts, such as gold(I) complexes, are often employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas like antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism by which 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]oxazole derivatives and azabicyclo[3.2.1]octane analogs. Examples are:
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 8-Oxabicyclo[3.2.1]octan-3-ol
Uniqueness
What sets 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol apart is its combined structural features, which confer unique reactivity and potential biological activity. This dual functionality is not commonly found in simpler analogs, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-11-7-9-5-6-10(8-11)16(9)14-15-12-3-1-2-4-13(12)18-14/h1-4,9-11,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDCYOANVAVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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